molecular formula C10H16ClNO2 B2767814 [2-(2-Methoxyphenoxy)ethyl](methyl)amine hydrochloride CAS No. 2087-35-6

[2-(2-Methoxyphenoxy)ethyl](methyl)amine hydrochloride

Cat. No. B2767814
CAS RN: 2087-35-6
M. Wt: 217.69
InChI Key: CGXBHZFBZQODPL-UHFFFAOYSA-N
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Description

“2-(2-Methoxyphenoxy)ethylamine hydrochloride” is an analytical standard and pharmaceutical impurity standard . It is also known as Carvedilol Related Compound E (USP) . It is used in the synthesis of Carvedilol , a medication used to treat high blood pressure, heart failure, and left ventricular dysfunction .


Synthesis Analysis

“2-(2-Methoxyphenoxy)ethylamine hydrochloride” is used in its reaction with 4-(2,3-epoxypropoxy) carbazole for the preparation of Carvedilol . The synthesis of “2-(2-Methoxyphenoxy)ethylamine” can be achieved from "2-(2-Methoxyphenoxy)ethylamine hydrochloride" .


Molecular Structure Analysis

The molecular formula of “2-(2-Methoxyphenoxy)ethylamine hydrochloride” is C9H14ClNO2 . The InChI code is 1S/C9H13NO2.ClH.H2O/c1-11-8-4-2-3-5-9(8)12-7-6-10;;/h2-5H,6-7,10H2,1H3;1H;1H2 .


Chemical Reactions Analysis

“2-(2-Methoxyphenoxy)ethylamine” reacts with 4-(2,3-epoxypropoxy) carbazole to prepare Carvedilol .


Physical And Chemical Properties Analysis

“2-(2-Methoxyphenoxy)ethylamine” is a colorless or light yellow liquid . The molecular weight is 181.23 . The storage temperature is room temperature and it is shipped at normal temperature .

Scientific Research Applications

Chemoselective Methylation

A study explored the selective N-methylation of bifunctionalized amines with supercritical methanol over solid acid and acid-base bifunctional catalysts. This process led to a significant improvement in the chemoselectivity of the N-methylation, demonstrating an efficient catalyst performance in terms of selectivity and reactivity. The selective methylation was successfully applied to the synthesis of N-methylated amino alcohols and diamines as well as O-methylated ethylene glycol, highlighting its potential for chemical synthesis applications (Oku, Arita, Tsuneki, & Ikariya, 2004).

Hydrogen-Bonded Solute-Solvent Complexes

Research on 2-Methoxyphenol solutes formed weak complexes with toluene solvent molecules, where the hydroxyl of 2MP formed an intramolecular hydrogen bond and simultaneously an intermolecular hydrogen bond with toluene. This study provided insights into the formation and dissociation of three-centered hydrogen bond complexes, contributing to the understanding of chemical exchange in solute-solvent interactions (Zheng, Kwak, Chen, Asbury, & Fayer, 2006).

Electronic Structure and Intramolecular Proton Transfer

An investigation into the electronic structure, cocrystallization, and intramolecular proton transfer of tautomers provided detailed insights into their behavior. This study, which included quantum chemical computational methods and X-ray diffraction, adds valuable knowledge to the field of molecular structure analysis and the understanding of tautomeric forms (Koşar, Albayrak, Odabaşoǧlu, & Büyükgüngör, 2011).

Photoassisted Fenton Reaction for Water Purification

Research demonstrated the complete oxidation of pesticides in water by the photoassisted Fenton reaction. This study highlights the potential of the Fenton reaction in environmental applications, specifically for the removal of hazardous substances from water, showcasing an effective remedy for dilute pesticide wastes (Pignatello & Sun, 1995).

Drug Delivery Systems

A study on chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine investigated their swelling behavior and potential for drug delivery. This research contributes to the development of new pH- and thermo-responsive chitosan hydrogels for targeted drug delivery, highlighting the importance of such materials in medical and pharmaceutical applications (Karimi, Rostaminejad, Rahimi, Khodadadi, Khanmohammadi, & Shahriari, 2018).

Safety and Hazards

“2-(2-Methoxyphenoxy)ethylamine” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-11-7-8-13-10-6-4-3-5-9(10)12-2;/h3-6,11H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXBHZFBZQODPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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